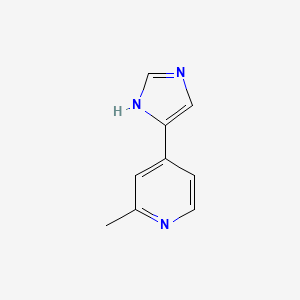

4-(1H-Imidazol-4-yl)-2-methylpyridine

Description

BenchChem offers high-quality 4-(1H-Imidazol-4-yl)-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Imidazol-4-yl)-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)-2-methylpyridine |

InChI |

InChI=1S/C9H9N3/c1-7-4-8(2-3-11-7)9-5-10-6-12-9/h2-6H,1H3,(H,10,12) |

InChI Key |

QSMRVGPBHZFLBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CN=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 4-(1H-Imidazol-4-yl)-2-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-4-yl)-2-methylpyridine

Executive Summary

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. The effectiveness, safety, and overall therapeutic potential of a drug candidate are fundamentally governed by its physical and chemical characteristics.[1][2] Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] This document synthesizes available data, presents established experimental protocols for property determination, and offers insights into the causal relationships between these properties and their implications in a drug development context. The intended audience includes researchers, medicinal chemists, and pharmaceutical scientists engaged in the design and optimization of novel therapeutic agents.

Introduction to 4-(1H-Imidazol-4-yl)-2-methylpyridine

4-(1H-Imidazol-4-yl)-2-methylpyridine is a bi-heterocyclic molecule featuring a 2-methylpyridine ring linked at its 4-position to the 4-position of an imidazole ring. This structural arrangement confers distinct chemical characteristics that are critical for its behavior in biological systems.

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is weakly basic and can act as a hydrogen bond acceptor. The attached methyl group at the 2-position (alpha to the nitrogen) is an electron-donating group, which slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[5]

-

Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. It is an amphiprotic species, meaning it can act as both a weak acid and a weak base. The pyrrole-type nitrogen (-NH-) is weakly acidic, while the pyridine-type nitrogen (-N=) is basic. Imidazole is a common motif in biologically active molecules and natural products.[6]

The interplay of these two rings, specifically their basicity, aromaticity, and hydrogen bonding potential, defines the molecule's physicochemical landscape and its potential for interaction with biological targets. Understanding these properties is a foundational step in rational drug design.[4]

Chemical Structure and Identity

-

IUPAC Name: 4-(1H-imidazol-4-yl)-2-methylpyridine

-

Molecular Formula: C₉H₉N₃

-

Molecular Weight: 159.19 g/mol

Core Physicochemical Properties

The key physicochemical parameters for 4-(1H-Imidazol-4-yl)-2-methylpyridine are summarized below. Due to the limited availability of direct experimental data for this specific isomer, some values are predicted or estimated based on structurally similar compounds.

| Property | Value (Predicted/Estimated) | Significance in Drug Development |

| Molecular Weight | 159.19 g/mol | Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption and diffusion. |

| Aqueous Solubility | Low (predicted) | Affects dissolution rate and bioavailability. Can be improved by salt formation. |

| pKa (Pyridine N) | ~6.0 - 6.5 (estimated) | Determines ionization state at physiological pH (7.4), impacting solubility and membrane permeability. |

| pKa (Imidazole N) | ~7.0 (basic), ~14.5 (acidic) (estimated) | Contributes to overall charge and hydrogen bonding capacity. |

| LogP (o/w) | 1.0 - 1.5 (predicted) | Measures lipophilicity; a balanced value is crucial for membrane permeation without excessive non-specific binding. |

| Melting Point | Not available | Important for solid-state characterization and formulation development. |

| Boiling Point | >350 °C (predicted for isomers)[8][9] | Indicates low volatility. |

| H-Bond Donors | 1 (Imidazole N-H) | Influences solubility and target binding interactions. |

| H-Bond Acceptors | 2 (Pyridine N, Imidazole N) | Influences solubility and target binding interactions. |

Solubility

The aqueous solubility of a compound is a critical factor influencing its absorption from the gastrointestinal tract.[2] 4-(1H-Imidazol-4-yl)-2-methylpyridine, with its two aromatic heterocyclic rings, is predicted to have low intrinsic solubility in neutral aqueous media. However, due to the presence of two basic nitrogen centers (one on the pyridine ring and one on the imidazole ring), its solubility is expected to increase significantly in acidic environments (e.g., the stomach) due to the formation of soluble hydrochloride salts.

Acidity and Basicity (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms. This is arguably one of the most important properties as it dictates the charge of the molecule in different physiological compartments, which in turn governs solubility, permeability, and target binding.[10]

-

Pyridine Nitrogen: The pyridine nitrogen is basic. For comparison, the pKa of the conjugate acid of 2-methylpyridine is approximately 5.94.[5][11] The electron-withdrawing effect of the attached imidazole ring would be expected to slightly decrease this basicity, while the methyl group is weakly electron-donating. A reasonable estimate for the pKa of the pyridinium ion is in the range of 6.0-6.5. This means that at physiological pH (7.4), a significant portion of the pyridine nitrogen will be in its neutral, unprotonated form.

-

Imidazole Nitrogen: The pyridine-type nitrogen in the imidazole ring is also basic, with a typical pKa around 7.0. The pyrrole-type nitrogen is very weakly acidic, with a pKa around 14.5, and is not relevant under physiological conditions.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (P), or its logarithmic form (LogP), is the standard measure of a molecule's lipophilicity.[12] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism and toxicity.[3] A LogP value between 1 and 3 is often considered optimal for oral drug absorption. Based on its structure, which combines polar heterocyclic rings with a nonpolar methyl group, 4-(1H-Imidazol-4-yl)-2-methylpyridine is predicted to have a moderately positive LogP, indicating a favorable balance between hydrophilicity and lipophilicity for passive diffusion across cell membranes.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR) and for regulatory submissions.[13]

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[14] Its trustworthiness is derived from ensuring that a true equilibrium is reached between the dissolved and solid states of the compound.

Objective: To determine the equilibrium solubility of 4-(1H-Imidazol-4-yl)-2-methylpyridine in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

Methodology:

-

Preparation: Prepare a buffer solution of the desired pH (e.g., pH 7.4 PBS).

-

Addition of Excess Solute: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, screw-cap glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours). Preliminary experiments should be run to confirm the time required to reach equilibrium (i.e., when solubility measurements at consecutive time points become constant).[14]

-

Phase Separation: Allow the suspension to stand undisturbed for a short period to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a filter material that does not bind the compound, e.g., PTFE).

-

Quantification: Accurately dilute a known volume of the clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Measurement

Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for pKa determination.[15][16] It relies on monitoring pH changes in a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Objective: To determine the pKa values of the basic nitrogen centers in 4-(1H-Imidazol-4-yl)-2-methylpyridine.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[17]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., water-methanol) may be required. The final concentration should be around 1-10 mM.

-

Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all basic groups are fully protonated.

-

Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using an auto-burette.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. These points can be identified from the inflection points on the first derivative plot (dpH/dV vs. V).

The Interplay of Physicochemical Properties and Drug-Like Behavior

The individual physicochemical properties do not act in isolation; their interplay governs the overall ADMET profile of a drug candidate. A successful drug must navigate a complex series of biological barriers and environments, and its properties must be finely tuned to do so.[2]

-

Absorption: For oral drugs, a compound must first dissolve (governed by solubility ) and then pass through the gut wall (governed by a balance of solubility and LogP ). The charge state (pKa ) at the pH of the gut lumen is critical.

-

Distribution: Once in the bloodstream, the drug's tendency to leave the circulation and enter tissues is influenced by LogP and its binding to plasma proteins. Highly lipophilic drugs may accumulate in fatty tissues.

-

Metabolism & Excretion: Lipophilicity (LogP ) is a major driver for metabolism by cytochrome P450 enzymes. Hydrophilic compounds are more readily excreted by the kidneys.

-

Target Engagement: The ability of a drug to bind to its target receptor often involves specific hydrogen bonds (related to H-bond donors/acceptors) and can be highly dependent on the drug's ionization state (pKa ).

Impact of Physicochemical Properties on Drug Development Phases

Conclusion

4-(1H-Imidazol-4-yl)-2-methylpyridine possesses a structural framework that suggests promising "drug-like" characteristics. Its molecular weight is low, and its predicted lipophilicity falls within a favorable range for membrane permeability. The presence of multiple basic centers, defined by their respective pKa values, is a dominant feature, strongly influencing the compound's solubility and charge state under varying physiological pH conditions. While direct experimental data is sparse, this guide provides a robust framework based on chemical principles and established analytical protocols for its characterization. A thorough experimental determination of its solubility, pKa, and LogP is a critical next step for any research program aiming to develop this or related scaffolds into viable therapeutic agents.

References

-

PubChem. (n.d.). 4-(1H-Imidazol-2-yl)-pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

-

Gong, X., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2408. Available from: [Link]

-

Inchem. (n.d.). ICSC 0803 - 4-METHYLPYRIDINE. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

-

mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved from [Link]

-

Molport. (n.d.). 4-[(1H-imidazol-1-yl)methyl]pyridine. Retrieved from [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

Berg, E. B., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 101(11), 3939-3954. Available from: [Link]

-

SSRN. (n.d.). Synthesis and biological evaluation of 4-(1H-imidazol-2-yl). Retrieved from [Link]

-

Liu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1776-1787. Available from: [Link]

-

Ponzi, S., et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127052. Available from: [Link]

-

Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Kypreos, D., et al. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Medicinal Chemistry, 19(22), 3642-3660. Available from: [Link]

-

Lindenberg, J., et al. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 47(3), 533-542. Available from: [Link]

- Google Patents. (n.d.). WO1986002070A1 - A process for preparing 4-methyl-4-imidazolin-2-one and derivatives thereof.

-

IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation between the experimental and the calculated log P values of.... Retrieved from [Link]

-

Khan, M. A., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1387684. Available from: [Link]

-

Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

LookChem. (n.d.). Cas 21202-42-6,4-(1H-IMIDAZOL-2-YL)-PYRIDINE. Retrieved from [Link]

-

Pharma Knowledge Forum. (2024). What is the pKa and How is it determined. Retrieved from [Link]

-

Thermodynamics Research Center. (2020). GUIDELINES FOR REPORTING SOLUBILITY DATA. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Available from: [Link]

Sources

- 1. raytor.com [raytor.com]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]

- 5. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS#: 21202-42-6 [m.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 11. mVOC 4.0 [bioinformatics.charite.de]

- 12. acdlabs.com [acdlabs.com]

- 13. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 14. scielo.br [scielo.br]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

Unraveling the Molecular Duality: A Technical Guide to the Tautomerism of 4-(1H-Imidazol-4-yl)-2-methylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth exploration of the molecular structure and prototropic tautomerism of 4-(1H-Imidazol-4-yl)-2-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect the structural isomers, delve into the physicochemical principles governing their equilibrium, and present a comprehensive framework for their experimental and computational characterization. This document is intended to serve as a practical resource, blending theoretical foundations with actionable experimental protocols to empower researchers in the fields of chemical synthesis and drug development.

Introduction: The Significance of Tautomerism in Drug Design

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Their biological activity is intimately linked to their three-dimensional structure and the subtle interplay of electronic effects. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical, yet often overlooked, aspect of molecular behavior. For a molecule like 4-(1H-Imidazol-4-yl)-2-methylpyridine, the position of a single proton on the imidazole ring can drastically alter its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. Understanding and controlling this tautomeric equilibrium is therefore paramount in the rational design of novel therapeutics.

The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, is a well-known "privileged structure" in medicinal chemistry.[1] Its ability to act as both a hydrogen bond donor and acceptor is central to its role in biological systems.[1] When coupled with a 2-methylpyridine ring, the electronic landscape of the imidazole is further modulated, creating a unique system where the tautomeric preference is not immediately obvious. This guide will illuminate the factors that tip the balance between the two predominant tautomers.

Molecular Structure and Prototropic Tautomerism

The core of our investigation lies in the prototropic tautomerism of the imidazole ring in 4-(1H-Imidazol-4-yl)-2-methylpyridine. This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring, giving rise to two distinct tautomeric forms. For clarity, we will adopt the IUPAC nomenclature, designating the nitrogen atom closer to the pyridine ring as N-1 and the other as N-3. The proton can reside on either of these nitrogens, leading to two tautomers:

-

Tautomer A: 4-(1H-Imidazol-4-yl)-2-methylpyridine

-

Tautomer B: 4-(3H-Imidazol-4-yl)-2-methylpyridine

The equilibrium between these two forms is a dynamic process, influenced by a variety of factors including the electronic nature of the substituents, the solvent environment, temperature, and the solid-state packing forces.[2][3]

Figure 1: Prototropic tautomerism of 4-(1H-Imidazol-4-yl)-2-methylpyridine.

The 2-methylpyridine substituent exerts both inductive and resonance effects on the imidazole ring. The electron-withdrawing nature of the pyridine nitrogen and the electron-donating nature of the methyl group will subtly influence the proton affinity of the imidazole nitrogens. Predicting the dominant tautomer requires a careful consideration of these electronic contributions, often necessitating computational modeling and experimental validation.

Physicochemical Properties and Predicted Tautomer Stability

While specific experimental data for 4-(1H-Imidazol-4-yl)-2-methylpyridine is scarce, we can infer its properties from related compounds and computational predictions.

| Property | Predicted Value/Range | Rationale/Reference |

| Molecular Weight | 173.21 g/mol | Calculated |

| pKa (most acidic) | ~11-12 | Predicted for the imidazole N-H proton.[4] |

| pKa (most basic) | ~5-6 | Predicted for the pyridine nitrogen, similar to 2-methylpyridine.[5] |

| LogP | 1.5 - 2.5 | Estimated based on fragment contributions. |

| Dominant Tautomer (Gas Phase) | Tautomer A likely favored | The electron-withdrawing pyridine ring may slightly decrease the basicity of the adjacent imidazole nitrogen (N1), favoring protonation at the more distant N3. |

| Dominant Tautomer (Polar Protic Solvents) | Equilibrium may shift | Polar protic solvents can stabilize both tautomers through hydrogen bonding, potentially leading to a more balanced equilibrium or even a shift towards the more polar tautomer.[2][6] |

Experimental Characterization of Tautomerism

A multi-pronged approach combining spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. However, due to the rapid proton exchange between the tautomers at room temperature, one typically observes a time-averaged spectrum.[7] To resolve the individual tautomers, variable-temperature (VT) NMR is the method of choice.[8][9]

Experimental Protocol: Variable-Temperature 1H and 13C NMR

-

Sample Preparation: Dissolve a ~10-20 mg sample of 4-(1H-Imidazol-4-yl)-2-methylpyridine in a suitable low-freezing point deuterated solvent (e.g., CD2Cl2, THF-d8, or Methanol-d4). Use of a Class A glass NMR tube is mandatory for VT experiments.[8]

-

Initial Spectrum: Acquire standard 1H and 13C NMR spectra at ambient temperature (e.g., 298 K).

-

Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new set of spectra.[8]

-

Coalescence and Resolution: Monitor the spectra for changes. As the temperature decreases, the rate of proton exchange will slow down. This will initially cause broadening of the signals corresponding to the atoms involved in the tautomerism (imidazole ring protons and carbons). At a sufficiently low temperature (the coalescence temperature), the broad peak will resolve into two distinct sets of signals, one for each tautomer.

-

Quantification: The ratio of the two tautomers at a given temperature can be determined by integrating the well-resolved signals in the 1H NMR spectrum.

-

Thermodynamic Analysis: By measuring the tautomer ratio at several temperatures below coalescence, the equilibrium constant (Keq) can be calculated at each temperature. A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

Figure 2: Workflow for Variable-Temperature NMR analysis.

UV-Visible Spectroscopy

The two tautomers of 4-(1H-Imidazol-4-yl)-2-methylpyridine are expected to have slightly different electronic structures and therefore distinct UV-Vis absorption spectra. By analyzing the spectra in different solvents, one can gain insight into the predominant tautomer in the ground state. Polar solvents may preferentially stabilize one tautomer over the other, leading to a shift in the absorption maximum (solvatochromism).[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state.[11] By obtaining a high-quality crystal of 4-(1H-Imidazol-4-yl)-2-methylpyridine, the precise location of all atoms, including the hydrogen on the imidazole ring, can be determined. This will unequivocally identify the predominant tautomer in the crystalline form. It is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution due to crystal packing forces.

Experimental Protocol: Single Crystal Growth

-

Purification: The compound must be of high purity (>99%).

-

Solvent Screening: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof).

-

Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Vapor Diffusion: In a sealed container, place a small vial with a concentrated solution of the compound. In the larger container, add a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

-

Cooling: Slowly cool a saturated solution from a high temperature to a low temperature.

Computational Modeling

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[12]

Methodology: DFT Calculations

-

Structure Optimization: The geometries of both tautomers should be optimized in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Energy Calculation: Single-point energy calculations should be performed on the optimized geometries to determine their relative electronic energies.

-

Zero-Point Vibrational Energy (ZPVE) Correction: Frequency calculations should be performed to obtain the ZPVE, which should be added to the electronic energies for a more accurate comparison of tautomer stabilities.

-

Solvation Modeling: To simulate the effect of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed. Calculations should be repeated in solvents of different polarities to predict how the tautomeric equilibrium might shift.[2]

Implications for Drug Development

The tautomeric state of 4-(1H-Imidazol-4-yl)-2-methylpyridine will directly impact its:

-

Receptor Binding: The arrangement of hydrogen bond donors and acceptors is critical for molecular recognition. Different tautomers will present different pharmacophoric features to a biological target.

-

Physicochemical Properties: Tautomers can have different pKa, logP, and solubility values, which in turn affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Intellectual Property: The ability to isolate and characterize a specific, more active tautomer can have significant implications for patent protection.

Conclusion

The tautomerism of 4-(1H-Imidazol-4-yl)-2-methylpyridine is a multifaceted phenomenon with profound implications for its chemical and biological behavior. While direct experimental data on this specific molecule is limited, a robust understanding can be achieved through a synergistic approach that combines the predictive power of computational chemistry with rigorous experimental validation through advanced spectroscopic and crystallographic techniques. This guide provides a comprehensive framework for researchers to investigate and ultimately harness the tautomeric properties of this and related heterocyclic compounds in the pursuit of novel and effective therapeutics.

References

- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021). Molecules.

- Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). (n.d.).

- Variable Temperature NMR Experiments. (n.d.). University of Oxford.

- Prototropic tautomerism involving the adduct of imidazol-2-ylidene with CO2, CS2, and COS. (2022). Amino Acids.

- Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. (n.d.). Berichte der Bunsengesellschaft für physikalische Chemie.

- Supporting information - The Royal Society of Chemistry. (n.d.).

- Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. (n.d.).

- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). Molecules.

- Imidazole-amino acids. Conformational switch under tautomer and pH change. (2022). Amino Acids.

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. (n.d.). Journal of Solution Chemistry.

- The Prototropic Tautomerism of Heteroarom

- Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. (2002). ARKIVOC.

- Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). (2006). Molecules.

- Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. (n.d.). Addis Ababa University.

- Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. (2005). Journal of Molecular Modeling.

- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. (2018). Molbank.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules.

- 4-(1H-IMIDAZOL-2-YL)-PYRIDINE. (n.d.). ChemicalBook.

- The Use of NMR Spectroscopy to Study Tautomerism. (2025).

- 2-methylpyridine. (n.d.). mVOC 4.0.

- Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N. (n.d.). X-ray Structure Analysis Online.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers | MDPI [mdpi.com]

- 3. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS#: 21202-42-6 [m.chemicalbook.com]

- 5. mVOC 4.0 [bioinformatics.charite.de]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jsac.or.jp [jsac.or.jp]

- 12. Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1H-Imidazol-4-yl)-2-methylpyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities. This guide focuses on a specific, yet underexplored, derivative: 4-(1H-Imidazol-4-yl)-2-methylpyridine . While a dedicated CAS number for this precise isomer is not publicly registered, indicating its novelty or specialized nature, its structural motifs suggest considerable potential in drug discovery. This document provides a comprehensive overview of its chemical identity, proposes a robust synthetic strategy, predicts its spectral characteristics, and explores its potential applications based on the well-documented activities of its structural analogs.

Chemical Identity and Structure

The core challenge in characterizing 4-(1H-Imidazol-4-yl)-2-methylpyridine lies in its specific isomeric form. Unlike its more commonly cited analog, 4-(1H-Imidazol-2-yl)-pyridine (CAS 21202-42-6)[1][2][3], the target molecule features a linkage between the C4 position of the imidazole ring and the C4 position of the 2-methylpyridine ring.

Systematic Naming and Identifiers

-

Systematic IUPAC Name: 4-(1H-Imidazol-4-yl)-2-methylpyridine

-

Molecular Formula: C₉H₉N₃

-

Molecular Weight: 159.19 g/mol

-

CAS Number: Not assigned or not publicly available. For reference, a structural isomer, 4-(1H-Imidazol-2-yl)-3-methylpyridine, is registered under CAS No. 1557064-54-6[4].

Structural Features and Isomerism

The molecule consists of two key heterocyclic rings:

-

2-Methylpyridine: A pyridine ring substituted with a methyl group at position 2. This methyl group can influence the molecule's steric profile and electronic properties.

-

1H-Imidazole: A five-membered aromatic ring with two nitrogen atoms. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom, allowing for tautomerism where the proton can shift to the other nitrogen atom. This feature is crucial for its role as a hydrogen bond donor and acceptor in biological systems.

The linkage at the C4 position of both rings distinguishes it from many other reported imidazole-pyridine derivatives. This specific connectivity dictates the overall geometry and potential for interaction with biological targets.

Predicted Physicochemical Properties

A summary of predicted properties is presented in the table below. These values are algorithmically estimated and should be confirmed experimentally.

| Property | Predicted Value |

| logP | 1.5 - 2.0 |

| Topological Polar Surface Area (TPSA) | 41.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| pKa (most basic) | ~5.5 (Pyridine N) |

| pKa (most acidic) | ~14.0 (Imidazole N-H) |

Synthesis and Manufacturing

While no direct synthesis for 4-(1H-Imidazol-4-yl)-2-methylpyridine is published, a viable and efficient route can be designed by adapting established cross-coupling methodologies used for analogous bi-heterocyclic compounds. A Suzuki-Miyaura cross-coupling reaction is the most logical and field-proven approach.[5]

Proposed Retrosynthetic Analysis

The key C-C bond formation between the pyridine and imidazole rings can be achieved via a palladium-catalyzed cross-coupling reaction.

Caption: Retrosynthetic analysis for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a validated starting point, drawing from methodologies for synthesizing structurally similar compounds.[5][6]

-

Reagent Preparation:

-

To a reaction vessel inerted with argon, add 4-bromo-2-methylpyridine (1.0 eq), 1-(tert-butoxycarbonyl)-1H-imidazol-4-ylboronic acid pinacol ester (1.1 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq)[5].

-

Causality: A boronic acid pinacol ester is chosen for its superior stability and ease of handling compared to the free boronic acid. The Boc protecting group on the imidazole nitrogen prevents side reactions and improves solubility.

-

-

Catalyst Addition:

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[5].

-

Expertise: While other catalysts like Pd(OAc)₂ with specialized phosphine ligands (e.g., XPhos) can be effective, Pd(PPh₃)₄ is a robust, cost-effective, and well-documented catalyst for this type of coupling.

-

-

Reaction Execution:

-

Add a degassed solvent system, typically a mixture like dioxane and water (4:1).

-

Heat the mixture under argon at a temperature ranging from 90 to 150 °C for 6-12 hours, monitoring progress by TLC or LC-MS.[5]

-

Trustworthiness: The reaction is self-validating. The consumption of starting materials and the appearance of a new, more polar spot (by TLC) or a product peak with the expected mass (by LC-MS) confirms the reaction's progress.

-

-

Workup and Purification:

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

-

Add an acid such as trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

-

Neutralize the mixture and perform an aqueous workup to isolate the final product, 4-(1H-Imidazol-4-yl)-2-methylpyridine.

-

Caption: Proposed workflow for the synthesis of the target molecule.

Spectroscopic and Analytical Characterization

Experimental data for 4-(1H-Imidazol-4-yl)-2-methylpyridine is not available. The following section provides predicted data based on the analysis of structurally related compounds to aid in its identification and characterization.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

-

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

-

δ ~12.0 ppm (br s, 1H): Imidazole N-H proton. The broadness is due to tautomerism and exchange.

-

δ ~8.4 ppm (d, 1H): Pyridine H6 proton, doublet due to coupling with H5.

-

δ ~7.5-7.8 ppm (m, 2H): Imidazole C2-H and C5-H protons. Their exact shifts depend on the tautomeric state.

-

δ ~7.2 ppm (s, 1H): Pyridine H3 proton, singlet (or narrow doublet).

-

δ ~7.1 ppm (d, 1H): Pyridine H5 proton, doublet of doublets or doublet.

-

δ ~2.5 ppm (s, 3H): Methyl (CH₃) protons at the C2 position of the pyridine ring. This will be a sharp singlet, characteristic of a methyl group on an aromatic ring.

-

-

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

-

δ ~158 ppm: Pyridine C2 (attached to methyl).

-

δ ~149 ppm: Pyridine C6.

-

δ ~140-145 ppm: Imidazole and Pyridine quaternary carbons (C4-Py, C4-Im).

-

δ ~135 ppm: Imidazole C2.

-

δ ~120-125 ppm: Pyridine C3 and C5.

-

δ ~115 ppm: Imidazole C5.

-

δ ~24 ppm: Methyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and fragmentation pattern.

-

Method: Electrospray Ionization (ESI-MS).

-

Expected [M+H]⁺: 160.087.

-

Key Fragmentation: Loss of HCN from the imidazole ring, or cleavage of the methyl group, would be expected fragmentation pathways.

Potential Applications in Drug Discovery

The imidazole-pyridine heterocycle is a cornerstone of modern pharmacology. Its unique electronic properties, ability to engage in various non-covalent interactions, and structural similarity to endogenous purines make it a highly versatile scaffold.[9][10]

Oncology

Many kinase inhibitors incorporate the imidazole-pyridine motif. The nitrogen atoms act as key hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP.

-

Potential Targets: Compounds with this core have shown activity against Cyclin-Dependent Kinase 9 (CDK9) and BRAF kinase, both critical targets in cancer therapy.[11][12] The specific substitution pattern of 4-(1H-Imidazol-4-yl)-2-methylpyridine could offer novel selectivity profiles for these or other kinases.

Immunology and Inflammation

The scaffold is present in inhibitors of the Janus kinase (JAK) family, particularly Tyrosine Kinase 2 (TYK2), which are involved in cytokine signaling pathways that drive autoimmune and inflammatory diseases.[13] Derivatives of imidazo[4,5-b]pyridine are being actively investigated for these conditions.

Central Nervous System (CNS)

The structural analog, 4-(1H-imidazol-4(5)-ylmethyl)pyridine, is a potent and highly selective histamine H₃ receptor agonist.[14] The H₃ receptor is a key target for treating cognitive and sleep disorders. The specific isomerism of 4-(1H-Imidazol-4-yl)-2-methylpyridine presents an opportunity to explore novel structure-activity relationships at this and other CNS receptors.

Caption: Potential therapeutic areas for the target molecule.

Safety and Handling

No specific safety data exists for 4-(1H-Imidazol-4-yl)-2-methylpyridine. The following guidance is extrapolated from safety data sheets (SDS) for its constituent parts: 1-methylimidazole and pyridine derivatives.[15][16]

-

Hazard Classification (Anticipated):

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Conclusion and Future Outlook

4-(1H-Imidazol-4-yl)-2-methylpyridine represents a novel chemical entity with significant, untapped potential for drug discovery. While its synthesis and characterization require formal execution, established chemical principles provide a clear path forward. The rich pharmacology of the imidazole-pyridine scaffold strongly suggests that this compound could serve as a valuable building block or lead candidate in oncology, immunology, and neuroscience. Further investigation into its synthesis, biological screening, and structure-activity relationships is highly warranted and promises to yield valuable insights for the scientific community.

References

-

Zinad, D. S., et al. (2018). Synthesis of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. Molbank, 2019(1), M1040. Available from: [Link]

-

Zinad, D. S., et al. (2018). Synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. Molbank, 2018(4), M1030. Available from: [Link]

-

MolPort. 4-[(1H-imidazol-1-yl)methyl]pyridine. Available from: [Link]

-

ETA chemicals Co.,Ltd. Pyridine, 4-[5-(4-fluorophenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-4-yl]-. Available from: [Link]

-

Sgarlata, C., et al. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. CNR-IRIS Repository. Available from: [Link]

-

Wang, C., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1573-1577. Available from: [Link]

-

Illgen, K., et al. (2004). A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters, 6(21), 3781-3784. Available from: [Link]

-

Electron Microscopy Sciences. Safety Data Sheet METHYL GREEN - PYRONIN Y SOLUTION. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for various heterocyclic compounds. Available from: [Link]

-

ChemicalRegister. 4-(1H-Imidazol-2-yl)-3-methylpyridine (CAS No. 1557064-54-6) Suppliers. Available from: [Link]

-

PubChem. 4-(1H-Imidazol-2-yl)-pyridine. National Center for Biotechnology Information. Available from: [Link]

-

Illgen, K., et al. (2005). Correction to A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters, 7(10), 2059-2059. Available from: [Link]

-

El-Damasy, A. K., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available from: [Link]

- Google Patents. Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.

-

Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3195. Available from: [Link]

-

Li, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. International Journal of Molecular Sciences, 23(24), 15638. Available from: [Link]

-

Carl Roth. Safety Data Sheet: 1-Methylimidazole. Available from: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 1-methylimidazole. Available from: [Link]

-

ResearchGate. Pyridines and Imidazaopyridines With Medicinal Significance. Available from: [Link]

-

ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]

-

NIST. 1H-Imidazole, 4,5-dihydro-2-methyl-. WebBook. Available from: [Link]

-

Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417. Available from: [Link]

-

Wikipedia. Pyridine. Available from: [Link]

-

University Course Material. Heterocyclic Chemistry. Available from: [Link]

-

BASF. Safety data sheet: Odyssey 70 % WG. Available from: [Link]

Sources

- 1. 4-(1H-IMIDAZOL-2-YL)-PYRIDINE CAS#: 21202-42-6 [m.chemicalbook.com]

- 2. 4-(1H-Imidazol-2-yl)pyridine | CymitQuimica [cymitquimica.com]

- 3. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(1H-Imidazol-2-yl)-3-methylpyridine (CAS No. 1557064-54-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. iris.cnr.it [iris.cnr.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 14. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. carlroth.com [carlroth.com]

- 16. chemos.de [chemos.de]

- 17. emsdiasum.com [emsdiasum.com]

role of 4-(1H-Imidazol-4-yl)-2-methylpyridine as a pharmaceutical intermediate

An In-Depth Technical Guide to 4-(1H-Imidazol-4-yl)-2-methylpyridine as a Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Imidazol-4-yl)-2-methylpyridine, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. With a primary focus on its role in the production of the anticancer agent Sonidegib (Odomzo®), this document elucidates the synthesis of the intermediate, its chemical properties, and its application in advanced cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and analytical methodologies are presented to support researchers, chemists, and professionals in drug development and manufacturing.

Introduction: The Strategic Importance of the Imidazole-Pyridine Scaffold

The fusion of imidazole and pyridine rings into a single molecular entity creates a scaffold with significant utility in medicinal chemistry. The imidazole moiety, a five-membered aromatic heterocycle, is a common feature in numerous biologically active molecules and natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing drug candidates. When coupled with a pyridine ring, the resulting structure offers a versatile platform for further functionalization, enabling the synthesis of complex molecules with tailored pharmacological profiles.

4-(1H-Imidazol-4-yl)-2-methylpyridine has emerged as a critical building block, most notably in the synthesis of Sonidegib, a potent Hedgehog signaling pathway inhibitor.[1] The Hedgehog pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[1] Sonidegib functions by antagonizing the Smoothened (Smo) receptor, a key component of this pathway.[2] This guide will delve into the synthetic chemistry that underpins the production of this vital intermediate.

Synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine: A Mechanistic Approach

The synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine can be achieved through several established methods for imidazole ring formation. A common and efficient strategy involves the condensation of an α-haloketone with an amidine.[3] This approach offers good yields and regioselectivity.

A plausible and industrially scalable synthetic route is outlined below:

Figure 1: Proposed synthetic pathway for 4-(1H-Imidazol-4-yl)-2-methylpyridine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Acetyl-2-methylpyridine

This initial step can be accomplished via a Grignard reaction between a suitable pyridine derivative and a magnesium-based reagent.

-

Reaction: 4-Cyano-2-methylpyridine with methylmagnesium bromide.

-

Rationale: The Grignard reagent attacks the electrophilic carbon of the nitrile, which upon acidic workup, hydrolyzes to the corresponding ketone.

Step 2: Bromination to form 4-(2-Bromoacetyl)-2-methylpyridine

The α-position of the ketone is selectively halogenated to produce the key α-haloketone intermediate.

-

Reagents: 4-Acetyl-2-methylpyridine, Bromine (Br₂), and hydrobromic acid (HBr) in acetic acid.

-

Causality: The acidic conditions promote enolization of the ketone, and the enol then attacks bromine to yield the α-bromoketone.

Step 3: Imidazole Ring Formation

The final step involves the condensation of the α-haloketone with formamidine.

-

Reagents: 4-(2-Bromoacetyl)-2-methylpyridine and formamidine acetate in a suitable solvent like ethanol.

-

Mechanism: This is a classic Debus-Radziszewski imidazole synthesis variant. The reaction proceeds through the initial formation of an aminoketone, followed by cyclization and dehydration to form the aromatic imidazole ring.[4]

Role in Sonidegib Synthesis: A Gateway to Complex Pharmaceuticals

4-(1H-Imidazol-4-yl)-2-methylpyridine serves as a crucial scaffold in the synthesis of Sonidegib. The overall synthetic strategy for Sonidegib typically involves two key bond-forming transformations: a Suzuki-Miyaura cross-coupling and a Buchwald-Hartwig amination.

Figure 2: Conceptual workflow illustrating the role of the intermediate in Sonidegib synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate.[5][6] In the context of Sonidegib synthesis, a halogenated derivative of 4-(1H-Imidazol-4-yl)-2-methylpyridine would be coupled with a suitable boronic acid or ester.

Illustrative Protocol for a Suzuki-Miyaura Coupling:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated 4-(1H-Imidazol-4-yl)-2-methylpyridine derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

-

Reaction Execution: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.

-

Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[7] Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is instrumental in coupling an amine with an aryl halide or triflate.

General Protocol for Buchwald-Hartwig Amination:

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, combine a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) in an anhydrous, aprotic solvent like toluene or dioxane.[10][11]

-

Reagent Addition: Add the aryl halide (derived from the Suzuki coupling product) and the desired amine to the catalyst mixture.

-

Reaction Conditions: Heat the reaction mixture, typically between 80-120 °C, until the starting materials are consumed as indicated by TLC or LC-MS analysis.

-

Workup and Purification: After cooling, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of 4-(1H-Imidazol-4-yl)-2-methylpyridine.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation. | Aromatic protons on both the pyridine and imidazole rings, a singlet for the methyl group, and potentially a broad signal for the N-H proton of the imidazole. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the aromatic carbons of both heterocyclic rings and the methyl carbon. |

| HPLC | Purity assessment and quantification. | A single major peak with a characteristic retention time under specific chromatographic conditions (e.g., C18 column, acetonitrile/water mobile phase).[12] |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| FT-IR | Identification of functional groups. | Characteristic vibrational bands for C-H, C=C, and C=N bonds within the aromatic systems. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[15]

-

Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

4-(1H-Imidazol-4-yl)-2-methylpyridine is a high-value pharmaceutical intermediate with a critical role in the synthesis of the targeted anticancer therapy, Sonidegib. Its synthesis, based on established principles of heterocyclic chemistry, is scalable and efficient. A thorough understanding of its application in modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is essential for the development of next-generation pharmaceuticals. The analytical and safety protocols outlined in this guide provide a solid foundation for researchers and chemists working with this important compound.

References

- Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.

- Sharma, R., & Sharma, V. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Chemical Sciences, 5(10), 67-72.

- CUTM Courseware. (n.d.). Imidazole.pdf.

- Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-.

- Royal Society of Chemistry. (2024). Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )

- MDPI. (2018). 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine.

- Zinad, D. S., et al. (n.d.). Synthesis of N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2-yl]benzene-1,4-diamine.

- Wikipedia. (n.d.).

- ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- Thermo Fisher Scientific. (2009).

- Fisher Scientific. (2010).

- MDPI. (2018). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine.

- PubChem. (n.d.). 4-(1H-Imidazol-2-yl)-pyridine.

- Sigma-Aldrich. (2025).

- Chemistry LibreTexts. (2023).

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.

- ResearchGate. (n.d.). Synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine.

- BenchChem. (2025).

- Dhawas, A. (2014).

- Bacsa, I., et al. (2018).

- Advanced Journal of Chemistry, Section A. (2024).

- IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)

- Wikipedia. (n.d.). Sonidegib.

- Letters in Applied NanoBioScience. (2021).

- U.S. Food & Drug Administration. (n.d.). ODOMZO (sonidegib) capsules.

- Drugs.com. (n.d.). Sonidegib.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PMC. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- ChemicalBook. (n.d.). 4-(1H-IMIDAZOL-2-YL)-PYRIDINE.

- MolPort. (n.d.). 4-[(1H-imidazol-1-yl)methyl]pyridine.

- PubMed. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist.

- MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.

- Sigma-Aldrich. (n.d.). 2-(1H-Imidazol-4-yl)pyridine hydrochloride.

- ResearchGate. (n.d.).

- BenchChem. (n.d.). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)

- ResearchGate. (2025).

- ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

Sources

- 1. Sonidegib - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. wjpsonline.com [wjpsonline.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. synquestlabs.com [synquestlabs.com]

A Technical Guide to the pKa Values and Ionization Behavior of 4-(1H-Imidazol-4-yl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization state of a drug candidate, dictated by its acid dissociation constant(s) (pKa), is a paramount physicochemical property that governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of 4-(1H-Imidazol-4-yl)-2-methylpyridine, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the molecule's structure to identify its ionizable centers, predict its pKa values based on the known properties of its constituent pyridine and imidazole rings, and provide a comprehensive framework for its experimental determination and computational prediction. Furthermore, this document elucidates how the ionization behavior of this molecule profoundly impacts its solubility and lipophilicity, offering critical insights for drug design and development.

Introduction: The Critical Role of pKa in Drug Discovery

In pharmaceutical sciences, the journey from a promising chemical entity to a successful drug is paved with challenges, many of which are rooted in the molecule's fundamental physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out for its profound influence on a drug's pharmacokinetic and pharmacodynamic profile.[1][2] The pKa value determines the extent of a molecule's ionization at a given pH.[2] This is crucial because the ionized and unionized forms of a drug exhibit vastly different properties; the unionized form is typically more lipid-soluble and can more readily cross biological membranes, while the ionized form is generally more water-soluble.[2][3]

4-(1H-Imidazol-4-yl)-2-methylpyridine incorporates two key heterocyclic systems found in numerous bioactive compounds: pyridine and imidazole. Understanding its ionization behavior is therefore not just an academic exercise but a prerequisite for predicting its behavior in biological systems and for designing effective drug formulations.

Molecular Structure and Analysis of Ionizable Centers

The structure of 4-(1H-Imidazol-4-yl)-2-methylpyridine contains three nitrogen atoms that are potential sites for protonation or deprotonation. Identifying these centers is the first step in understanding the molecule's acid-base chemistry.

-

Pyridine Nitrogen (N-py): The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system.[4] This makes it a basic center, readily accepting a proton to form a pyridinium cation.

-

Imine-like Imidazole Nitrogen (N3): The imidazole ring contains a nitrogen atom (N3) with a lone pair of electrons analogous to the pyridine nitrogen. This site is also basic and is the primary site of protonation on the imidazole ring.

-

Pyrrole-like Imidazole Nitrogen (N1-H): The second nitrogen in the imidazole ring (N1) is bonded to a hydrogen atom. This N-H group is weakly acidic and can be deprotonated under strongly basic conditions to form an imidazolide anion.[5]

Based on this analysis, the molecule is expected to be a polyprotic base and a very weak acid.

Predicted pKa Values and Ionization Equilibria

-

pKa of the Pyridine Ring: The pKa of pyridine itself is approximately 5.23.[6] The presence of a methyl group at the 2-position, being an electron-donating group, is known to increase the basicity of the pyridine nitrogen. For instance, 2-methylpyridine has a pKa of 5.96.[7] The imidazole ring at the 4-position will also influence this value through its electronic effects.

-

pKa of the Imidazole Ring: Imidazole is amphoteric. The conjugate acid of imidazole has a pKa of approximately 7.0, making it a stronger base than pyridine.[5][8] The N-H proton is very weakly acidic, with a pKa of around 14.5, meaning it will only be deprotonated at very high pH.[5]

Predicted Ionization Behavior: Given these reference points, we can predict two primary basic pKa values for 4-(1H-Imidazol-4-yl)-2-methylpyridine.

-

pKa1 (Most Basic): This will correspond to the protonation of the imine-like (N3) nitrogen of the imidazole ring. We can expect this value to be in the range of 6.5 - 7.5 .

-

pKa2 (Less Basic): This will correspond to the protonation of the pyridine nitrogen. Influenced by the 2-methyl group, this value is likely to be in the range of 5.5 - 6.0 .

-

pKa3 (Acidic): The deprotonation of the imidazole N1-H will occur at a very high pH, likely >14 .

The table below summarizes these predicted values.

| Ionizable Center | Predicted pKa Type | Predicted pKa Value | Predominant Species Below pKa | Predominant Species Above pKa |

| Imidazole Nitrogen (N3) | Basic (pKaH) | ~ 6.5 - 7.5 | Dicationic | Monocationic (at N3) |

| Pyridine Nitrogen (N-py) | Basic (pKaH) | ~ 5.5 - 6.0 | Monocationic (at N-py) | Neutral |

| Imidazole Nitrogen (N1-H) | Acidic | > 14 | Neutral | Anionic |

The ionization equilibrium can be visualized as a series of protonation steps as the pH decreases.

Caption: Predicted ionization states of 4-(1H-Imidazol-4-yl)-2-methylpyridine.

Methodologies for Precise pKa Determination

Accurate pKa values are essential and must be determined experimentally or with highly validated in silico models.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[9][10] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Self-Validating Protocol for Potentiometric Titration:

-

System Calibration (Trustworthiness Pillar): Calibrate the pH meter using at least three high-quality, certified standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature. Re-check the calibration after the titration to ensure no drift has occurred.

-

Sample Preparation (Causality Pillar):

-

Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 1-10 mM). The concentration must be high enough for a clear inflection point but low enough to ensure complete dissolution.

-

Dissolve the sample in water. If solubility is an issue, a co-solvent like methanol or DMSO may be used, but the results must be extrapolated back to 0% co-solvent as organic solvents can alter pKa values.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration. This is critical because ionic activity, which affects pH measurements, changes with ionic strength.[11]

-

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to remove dissolved CO₂, which can react with the basic titrant and introduce errors.[12]

-

Titration Procedure:

-

To determine basic pKa values, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Record the pH value and the volume of titrant added at each step. Continue well past the expected equivalence point(s).

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak(s) of the first derivative plot correspond to the equivalence point(s).

-

The pKa is equal to the pH at the half-equivalence point volume. For polyprotic species, multiple inflection points will yield the respective pKa values.

-

Caption: Workflow for pKa determination by potentiometric titration.

In Silico Prediction of pKa

In early-stage drug discovery, where speed is essential, computational tools provide rapid pKa estimations.[13] Software packages like Schrödinger's Epik, ChemAxon's Marvin, or ACD/Labs pKa DB use algorithms based on large databases of experimental values and quantum chemical calculations to predict pKa values from a chemical structure.[14][15][16] These tools can provide valuable initial estimates to guide experimental design.[17]

Impact of Ionization on Key Physicochemical Properties

The pKa values directly control the charge state of 4-(1H-Imidazol-4-yl)-2-methylpyridine at different pH values, which in turn dictates its solubility and lipophilicity.

pH-Dependent Solubility

The aqueous solubility of an ionizable compound is lowest when it is in its neutral form (this is its intrinsic solubility, S₀) and increases as it becomes ionized. The relationship between pH, pKa, and solubility (S) for a basic drug is described by the Henderson-Hasselbalch equation.[18][19]

For a dibasic compound like ours, as the pH drops below pKa1 (~7.0), the molecule becomes monocationic and its solubility increases. As the pH drops further below pKa2 (~5.8), it becomes dicationic, and solubility increases even more significantly. This behavior is critical for oral drug absorption, as the pH varies dramatically from the stomach (pH 1-3) to the intestine (pH 6-7.5).

pH-Dependent Lipophilicity (LogD)

Lipophilicity is a measure of a compound's ability to partition between an oily (lipid) phase and an aqueous phase.

-

LogP is the partition coefficient for the neutral species only.

-

LogD is the distribution coefficient, which accounts for all species (neutral and ionized) at a given pH. It is the effective lipophilicity at that pH.[20][21]

For an ionizable base, LogD is highest at pH values well above its pKa (where the neutral form dominates) and decreases as the pH drops and the molecule becomes more ionized and thus more water-soluble.[22] Since membrane permeability is dependent on lipophilicity, the LogD at physiological pH (typically 7.4) is a much better predictor of drug absorption than LogP.[23] Given the predicted pKa1 of ~7.0, 4-(1H-Imidazol-4-yl)-2-methylpyridine will exist as a mixture of neutral and monocationic species at pH 7.4, significantly impacting its LogD and, consequently, its permeability.

Conclusion

While a precise experimental pKa for 4-(1H-Imidazol-4-yl)-2-methylpyridine is not published, a thorough analysis of its structure allows for robust predictions of its ionization behavior. The molecule is a diprotic base with predicted pKa values around 7.0 and 5.8. This defines a distinct pH-dependent profile for its solubility and lipophilicity, two properties at the heart of drug development. The methodologies outlined herein, from validated experimental titration to in silico modeling, provide a clear path for researchers to accurately characterize this compound and its analogs, enabling more informed decisions in the design and optimization of new therapeutic agents.

References

-

PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link][6]

-

TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][11]

-

Fiveable. (2025, August 15). Imidazole Definition - Organic Chemistry Key Term. Retrieved from [Link][24]

-

PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link][8]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link][17]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link][14]

-

ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link][20]

-

ResearchGate. (2017, May 15). What is logP and log D ? what are they used? what is the effect of PH on log D. Retrieved from [Link][21]

-

Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(9), 2455-2465. Retrieved from [Link][16]

-

Protheragen. (n.d.). LogP/LogD/Pka Analysis. Retrieved from [Link][1]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link][23]

-

Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 49(25), 7433-7440. Retrieved from [Link][18]

-

Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link][3]

-

Berg, T. van den, et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link][9]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link][12]

-

VIN. (n.d.). Basic pharmacological principles - WSAVA2011. Retrieved from [Link][2]

-

Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link][19]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link][10]

-

mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved from [Link][7]

Sources

- 1. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 2. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. bio.tools [bio.tools]

- 14. acdlabs.com [acdlabs.com]

- 15. schrodinger.com [schrodinger.com]

- 16. chemaxon.com [chemaxon.com]

- 17. MoKa - pKa modelling [moldiscovery.com]

- 18. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

- 20. acdlabs.com [acdlabs.com]

- 21. researchgate.net [researchgate.net]

- 22. LogD/LogP - Enamine [enamine.net]

- 23. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 24. fiveable.me [fiveable.me]

Biological Activity and Therapeutic Potential of 4-(1H-Imidazol-4-yl)-2-methylpyridine

The following technical guide provides an in-depth analysis of 4-(1H-Imidazol-4-yl)-2-methylpyridine , a rigid heterocyclic analog of histamine. This document is structured for researchers and drug development professionals, focusing on its pharmacological profile as a Histamine H3/H4 receptor ligand, its synthetic utility, and experimental validation protocols.

A Technical Guide for Pharmacological & Synthetic Applications

Executive Summary

4-(1H-Imidazol-4-yl)-2-methylpyridine (CAS Registry Number: Analogous to 51746-87-3) is a bioactive small molecule belonging to the class of aryl-substituted imidazoles . Structurally, it consists of a 2-methylpyridine core substituted at the C4 position with an imidazole ring.